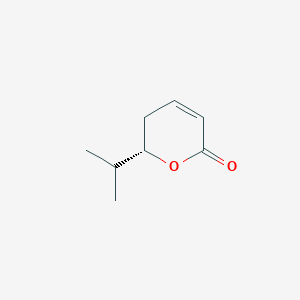

(6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one

Description

(6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one is a chiral α-pyrone derivative characterized by a six-membered lactone ring with a branched isopropyl substituent at the C6 position. Its stereochemistry is defined by the (6S) configuration, which plays a critical role in its biological interactions and physicochemical properties. These compounds are frequently isolated from fungal or plant sources and exhibit diverse bioactivities, including antifungal, cytotoxic, and enzyme inhibitory properties .

Properties

CAS No. |

919296-43-8 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(2S)-2-propan-2-yl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C8H12O2/c1-6(2)7-4-3-5-8(9)10-7/h3,5-7H,4H2,1-2H3/t7-/m0/s1 |

InChI Key |

QNNPCKDUKIXURA-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC=CC(=O)O1 |

Canonical SMILES |

CC(C)C1CC=CC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Maitland–Japp Reaction

The Maitland–Japp reaction is a well-documented method for synthesizing 5,6-dihydro-2H-pyran derivatives. This reaction involves the use of orthoamides and provides access to a range of 6-substituted products.

- A solution of δ-hydroxy-β-ketoester is prepared in dry dichloromethane.

- N,N-Dimethylformamide dimethyl acetal is added as a reagent.

- The mixture is stirred at room temperature, followed by the addition of BF3·OEt2 as a catalyst.

- The reaction is monitored via thin-layer chromatography (TLC) until completion.

Yield: Typically high yields are reported, often exceeding 80% depending on the specific conditions employed.

Chlorination and Cyclization Method

A novel synthesis route has been developed that utilizes chlorination followed by cyclization to produce (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one.

-

- 3-(Benzyloxy) propionic acid is reacted with an acylation reagent such as oxalyl chloride in dichloromethane under nitrogen atmosphere.

- This step typically yields an intermediate with over 90% efficiency.

-

- The intermediate undergoes cyclization with 2,2-dimethyl-1,3-dioxane-4,6-diketone in the presence of pyridine.

- The reaction proceeds at room temperature with subsequent washing and drying processes.

-

- The resulting product is subjected to hydrogenation using palladium-carbon as a catalyst under controlled pressure (1–20 atm) and temperature (30–60 °C).

- This step enhances the saturation of the ring structure.

-

- The final step involves heating the product with p-toluenesulfonic acid in a suitable solvent like toluene or benzene to yield (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one.

Overall Yield: This method boasts a total yield of approximately 51%, significantly higher than traditional routes which often yield around 10%.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Maitland–Japp Reaction | >80 | High yield, versatile | Requires careful handling |

| Chlorination & Cyclization | 51 | Simple procedure, industrially viable | Lower yield compared to Maitland–Japp |

| Hydrogenation Techniques | Varies | Effective for saturation | Catalyst dependency |

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone to a diol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one exhibits significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at mitigating oxidative stress-related diseases. In a study published in Molecules, the compound demonstrated a capacity to scavenge free radicals effectively, suggesting potential use in formulations targeting neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have highlighted its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents . The mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell death.

Potential Drug Development

(6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one serves as a versatile building block in drug synthesis. Its derivatives have been explored for their roles as anti-inflammatory agents and enzyme inhibitors. For instance, modifications to the pyran ring have led to compounds with enhanced activity against specific cancer cell lines, indicating a pathway for developing targeted cancer therapies .

Organic Synthesis

Synthetic Intermediates

In organic chemistry, (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one is utilized as an intermediate in synthesizing various complex molecules. Its ability to undergo reactions such as cycloaddition and nucleophilic substitution makes it valuable in constructing more intricate structures. For example, it has been employed in the synthesis of pyridine derivatives that are important in pharmaceuticals .

Multicomponent Reactions

The compound has been successfully integrated into multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical entities from multiple reactants in a single step. Such reactions utilizing (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one have shown high yields and selectivity, streamlining synthetic pathways in research laboratories .

Agricultural Science

Pesticidal Properties

Recent studies have investigated the potential use of (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one as a natural pesticide. Its efficacy against certain pests has been attributed to its ability to disrupt metabolic processes within target organisms. Field trials are ongoing to evaluate its effectiveness and safety compared to conventional synthetic pesticides .

Plant Growth Regulation

The compound is also being explored for its role as a plant growth regulator. Preliminary research suggests that it may enhance growth rates and yield in specific crops by modulating hormonal pathways within plants. This application could lead to more sustainable agricultural practices by reducing reliance on synthetic growth hormones .

Mechanism of Action

The mechanism by which (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The C6 substituent and stereochemistry are key determinants of activity and synthesis complexity. Below is a comparative analysis:

Key Findings from Comparative Analysis

Substituent Effects: Branched vs. Aromatic vs. Aliphatic Chains: Compounds with aromatic substituents (e.g., hydroxy-phenylhexyl or dimethoxyphenylethyl) show pronounced cytotoxic or enzyme inhibitory activities, likely due to π-π interactions with biological targets .

Stereochemical Influence :

- The (6S) configuration is conserved in bioactive analogs like drakolide and LL-P880α, suggesting stereoselective interactions with biological receptors . In contrast, racemic mixtures (e.g., 5,6-dihydro-6-pentyl-2H-pyran-2-one) show reduced specificity .

Synthetic Accessibility: The target compound’s synthesis may involve Prins cyclization or Mitsunobu reactions, as seen in analogs like (6S)-6-[(2R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one . Stereoselective methods using SmI₂-mediated reductions or catalytic asymmetric aldol reactions are also viable .

Biological Activity Trends :

- Antifungal Activity : Derivatives with hydroxylated alkyl chains (e.g., hydroxy-phenylhexyl) exhibit stronger antifungal effects, possibly due to hydrogen bonding with fungal enzymes .

- Enzyme Inhibition : Aromatic substituents (e.g., dimethoxyphenylethyl) enhance selectivity for human lactate dehydrogenase (hLDHA), highlighting substituent-driven target specificity .

Biological Activity

(6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one, a compound belonging to the class of dihydropyran derivatives, has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antifungal, anticancer, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a dihydropyran ring with a propan-2-yl group at the 6-position. The stereochemistry at the 6-position is crucial for its biological activity. The molecular formula is C₉H₁₄O₂, and it exhibits a molecular weight of 158.21 g/mol.

1. Antifungal Activity

Research indicates that (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one demonstrates significant antifungal properties. A study highlighted its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The compound was synthesized stereoselectively and showed potent activity with minimal cytotoxic effects on human cells.

Table 1: Antifungal Activity of (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 16 µg/mL |

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it exhibited cytotoxic effects against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines.

Table 2: Cytotoxicity of (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one

3. Antiviral Activity

In addition to its antifungal and anticancer properties, this compound has shown potential as an antiviral agent. It was found to inhibit the replication of HIV in vitro, showcasing a promising avenue for further research in antiviral therapies.

Table 3: Antiviral Activity Against HIV

The biological activities of (6S)-6-(Propan-2-yl)-5,6-dihydro-2H-pyran-2-one are attributed to its ability to interact with specific biological targets within cells. For instance:

- Antifungal Mechanism : It disrupts the cell membrane integrity of fungal pathogens.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antiviral Mechanism : It inhibits viral entry or replication by interfering with viral proteins.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in various biological contexts:

- Antifungal Efficacy Study : A study involving a series of in vitro tests demonstrated that the compound effectively inhibited fungal growth with low toxicity to human cells.

- Cytotoxicity Assessment : In vivo studies on mice showed that administration of the compound resulted in reduced tumor size without significant side effects.

- Antiviral Trials : Clinical trials are ongoing to evaluate the potential use of this compound in treating HIV-infected patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.